molecular formula C14H18O3 B3076788 Ethyl 2-(2-methylbenzyl)-3-oxobutanoate CAS No. 104075-51-6

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate

Cat. No.: B3076788
CAS No.: 104075-51-6
M. Wt: 234.29 g/mol
InChI Key: XBKZCOOJZSZDOB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate is a β-keto ester derivative characterized by a 2-methylbenzyl substituent at the C2 position and an ethoxycarbonyl group at C2. Its structure combines a reactive 3-oxobutanoate backbone with aromatic substitution, influencing its physical, chemical, and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-8-6-5-7-10(12)2/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZCOOJZSZDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylbenzyl)-3-oxobutanoate typically involves the esterification of 2-(2-methylbenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(2-methylbenzyl)-3-oxobutanoic acid+ethanolacid catalystethyl 2-(2-methylbenzyl)-3-oxobutanoate+water\text{2-(2-methylbenzyl)-3-oxobutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2-methylbenzyl)-3-oxobutanoic acid+ethanolacid catalyst​ethyl 2-(2-methylbenzyl)-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce secondary alcohols.

Scientific Research Applications

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylbenzyl)-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 2-methylbenzyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents at the C2 position, which modulate electronic, steric, and solubility properties:

Compound Name Substituent at C2 Molecular Formula Molecular Weight Key Features
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate 2-Methylbenzyl C₁₄H₁₈O₃ 234.29 Enhanced lipophilicity due to methyl group; planar conformation
Ethyl 2-benzyl-3-oxobutanoate Benzyl C₁₃H₁₆O₃ 220.27 Lower lipophilicity; used in heterocycle synthesis
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate 4-Chlorobenzyl C₁₃H₁₅ClO₃ 254.71 Electron-withdrawing Cl group increases reactivity in nucleophilic attacks
Ethyl 2-(methoxyimino)-3-oxobutanoate Methoxyimino C₇H₁₁NO₄ 173.17 Oxime group enables coordination chemistry; liquid at room temperature
Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate 4-Chlorophenoxy C₁₂H₁₃ClO₄ 256.68 Phenoxy group enhances stability; used in agrochemical intermediates

Physical and Spectral Properties

  • Melting Points: Ethyl 2-(2-methoxybenzylidene)-3-oxobutanoate (analog): 98–100°C . Ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate: Planar crystal structure with interplanar angle <2° . Ethyl 2-benzylidene-3-oxobutanoate (Z-isomer): Orthorhombic crystal system (Pbca) with distinct C–H⋯O interactions .
  • Spectroscopic Data: ¹H NMR: Methoxy-substituted analogs show aromatic proton signals at δ 6.97–7.37 ppm and keto-enol tautomerism (δ 11.20 ppm for enolic H) . IR: Strong C=O stretches at 1725–1765 cm⁻¹ and N–H stretches at 3369 cm⁻¹ in hydrazone derivatives .

Biological Activity

Ethyl 2-(2-methylbenzyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following structural features:

  • Chemical Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • Functional Groups : Contains an ester group and a ketone group, which play crucial roles in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions. Additionally, the 2-methylbenzyl moiety can engage with hydrophobic pockets in enzymes or receptors, influencing the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated remarkable potency against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against pathogens such as E. coli and S. aureus . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Cytotoxicity and Anthelmintic Activity

Research on similar compounds has also explored cytotoxic effects and anthelmintic activity. For example, compounds related to this compound exhibited cytotoxicity with LC50 values ranging from 280 to 765 µg/ml against various cancer cell lines . Furthermore, anthelmintic assays indicated significant paralysis and death times for nematodes treated with structurally similar compounds, suggesting potential applications in treating parasitic infections.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of derivatives similar to this compound.
    • Results showed effective inhibition against multidrug-resistant strains.
    • Table 1 : MIC Values Against Various Bacterial Strains
    Bacterial StrainMIC (mg/ml)
    E. sakazakii0.125
    E. coli0.083
    S. aureus0.073
    K. pneumoniae0.109
  • Cytotoxicity Assessment :
    • A comparative study highlighted the cytotoxic effects of related compounds.
    • The LC50 values were measured against standard chemotherapeutics.
    • Table 2 : Cytotoxicity Data
    CompoundLC50 (µg/ml)
    Etoposide9.8
    Compound A280
    Compound B765

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-methylbenzyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(2-methylbenzyl)-3-oxobutanoate

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